molecular formula C15H9N3 B10842165 3-(1,8-Naphthyridin-2-yl)benzonitrile

3-(1,8-Naphthyridin-2-yl)benzonitrile

Cat. No. B10842165
M. Wt: 231.25 g/mol
InChI Key: ANJYTIPEHJCPPM-UHFFFAOYSA-N
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Description

3-(1,8-Naphthyridin-2-yl)benzonitrile is a heterocyclic compound that features a naphthyridine ring fused with a benzonitrile moiety

Chemical Reactions Analysis

Types of Reactions

3-(1,8-Naphthyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the nitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,8-naphthyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it targets bacterial enzymes, inhibiting their function and leading to bacterial cell death. In anticancer applications, it interferes with cellular processes such as DNA replication and repair, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

properties

Molecular Formula

C15H9N3

Molecular Weight

231.25 g/mol

IUPAC Name

3-(1,8-naphthyridin-2-yl)benzonitrile

InChI

InChI=1S/C15H9N3/c16-10-11-3-1-4-13(9-11)14-7-6-12-5-2-8-17-15(12)18-14/h1-9H

InChI Key

ANJYTIPEHJCPPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC3=C(C=CC=N3)C=C2)C#N

Origin of Product

United States

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